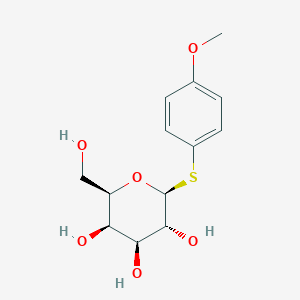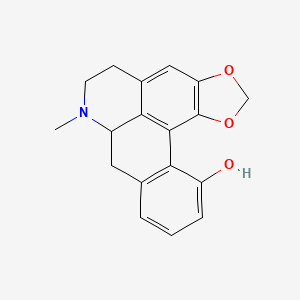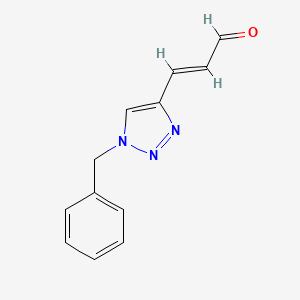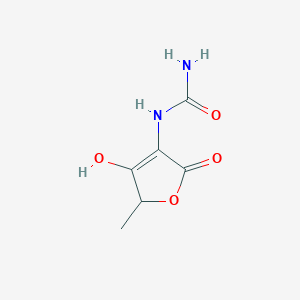
p-Methoxyphenyl 1-thio-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxyphenyl 1-thio-b-D-galactopyranoside: is a biochemical compound known for its role as a substrate in enzyme activity assays, particularly those involving carbohydrate metabolism. Its molecular formula is C13H18O6S, and it has a molecular weight of 302.35 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl 1-thio-b-D-galactopyranoside typically involves the reaction of p-methoxyphenyl thiol with a galactopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Methoxyphenyl 1-thio-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the methoxy group.
Applications De Recherche Scientifique
p-Methoxyphenyl 1-thio-b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study carbohydrate metabolism.
Biology: The compound helps in characterizing enzyme activities, particularly those involving glycosidases.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: The compound is utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of p-Methoxyphenyl 1-thio-b-D-galactopyranoside involves its interaction with specific enzymes, such as β-galactosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-methoxyphenyl thiol and galactose. This reaction is crucial for studying enzyme kinetics and activity.
Comparaison Avec Des Composés Similaires
- p-Aminophenyl 1-thio-β-D-galactopyranoside
- p-Aminobenzyl 1-thio-β-D-galactopyranoside
- Isopropyl 1-thio-β-D-galactopyranoside
Comparison:
- p-Methoxyphenyl 1-thio-b-D-galactopyranoside is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with enzymes.
- p-Aminophenyl 1-thio-β-D-galactopyranoside contains an amino group, which can participate in different types of reactions compared to the methoxy group.
- Isopropyl 1-thio-β-D-galactopyranoside is commonly used in molecular biology for inducing protein expression, highlighting its different application compared to this compound.
Propriétés
Formule moléculaire |
C13H18O6S |
|---|---|
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 |
Clé InChI |
WJEZVJVQBADEGN-SJHCENCUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)


![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)



